7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of appropriate benzophenone derivatives with glycine esters under controlled conditions. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate as reagents, which facilitate the formation of the benzodiazepine core .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process, reducing the formation of by-products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in benzodiazepines, substitution reactions can modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .
Scientific Research Applications
7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications in treating central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing GABA binding activity, it promotes somnolence, muscle relaxation, and a decrease in anxiety . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity in the central nervous system .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its use in treating anxiety and alcohol withdrawal symptoms.
Flurazepam: Used primarily as a hypnotic agent.
Uniqueness: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific amino substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
63614-63-1 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-amino-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-11-6-7-12-14(8-11)17-13(9-15(19)18-12)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) |
InChI Key |
YCKVALPJFFWXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=CC(=C2)N)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.